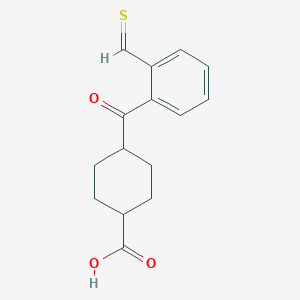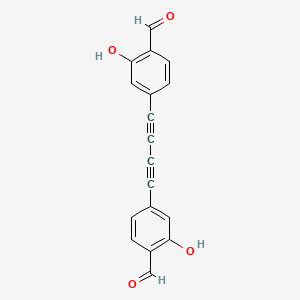
4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) is an organic compound characterized by the presence of two hydroxybenzaldehyde groups connected by a buta-1,3-diyne linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) typically involves the coupling of two hydroxybenzaldehyde units with a buta-1,3-diyne linker. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding quinones.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) involves its interaction with various molecular targets. The hydroxybenzaldehyde groups can form hydrogen bonds with biological molecules, influencing their activity. The buta-1,3-diyne linker provides rigidity to the molecule, which can affect its binding affinity and specificity .
類似化合物との比較
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde: Similar structure but lacks the hydroxy groups.
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Contains amino groups instead of hydroxy groups.
4,4’-(1,3-Butadiyne-1,4-diyl)bis(2-methoxybenzaldehyde): Similar structure with methoxy groups instead of hydroxy groups.
Uniqueness
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) is unique due to the presence of both hydroxy and aldehyde functional groups, which provide versatility in chemical reactions and potential biological activities. The buta-1,3-diyne linker also imparts rigidity, making it a valuable scaffold in the design of new compounds.
特性
分子式 |
C18H10O4 |
|---|---|
分子量 |
290.3 g/mol |
IUPAC名 |
4-[4-(4-formyl-3-hydroxyphenyl)buta-1,3-diynyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C18H10O4/c19-11-15-7-5-13(9-17(15)21)3-1-2-4-14-6-8-16(12-20)18(22)10-14/h5-12,21-22H |
InChIキー |
GLQGPIBKUPUERR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#CC#CC2=CC(=C(C=C2)C=O)O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B11759482.png)
![2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11759486.png)
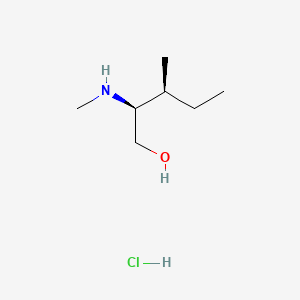

![5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B11759501.png)
![6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11759504.png)
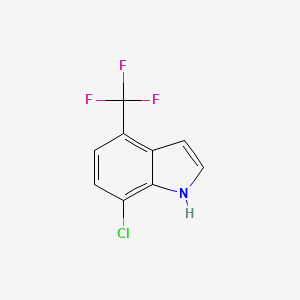
![2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,11-pentaene](/img/structure/B11759523.png)
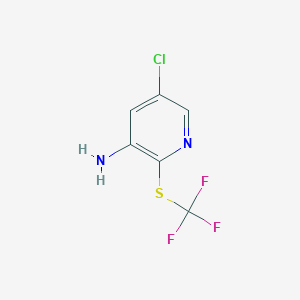
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11759544.png)

